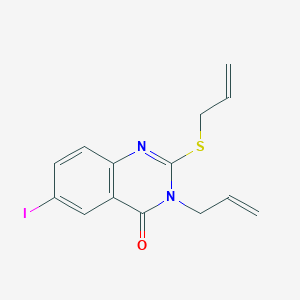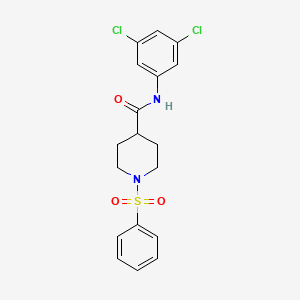![molecular formula C15H8BrClO3 B4684094 3-[(5-bromo-2-furyl)methylene]-5-(4-chlorophenyl)-2(3H)-furanone](/img/structure/B4684094.png)
3-[(5-bromo-2-furyl)methylene]-5-(4-chlorophenyl)-2(3H)-furanone
説明
3-[(5-bromo-2-furyl)methylene]-5-(4-chlorophenyl)-2(3H)-furanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as BMF, and it has been synthesized using different methods. The aim of
作用機序
The mechanism of action of BMF is not fully understood. However, studies have shown that BMF can inhibit the activity of the proteasome, which is responsible for the degradation of proteins. This inhibition leads to the accumulation of misfolded proteins, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BMF has been shown to have several biochemical and physiological effects. In cancer cells, BMF induces apoptosis by inhibiting the activity of the proteasome. In bacteria, BMF has been shown to inhibit the growth of both gram-positive and gram-negative bacteria. In material science, BMF has been used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
実験室実験の利点と制限
BMF has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, there are also some limitations to the use of BMF in lab experiments. One limitation is that the mechanism of action of BMF is not fully understood, which makes it difficult to optimize its use in different applications. Another limitation is that BMF can be toxic at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for the study of BMF. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of anticancer and antibacterial agents. Another direction is to explore its potential use in material science, particularly in the synthesis of metal-organic frameworks for gas storage and separation. Additionally, further research is needed to fully understand the mechanism of action of BMF and to optimize its use in different applications.
科学的研究の応用
BMF has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, BMF has been investigated for its anticancer properties. Several studies have shown that BMF can induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins. BMF has also been studied for its potential use as an antibacterial agent. In material science, BMF has been used as a building block for the synthesis of organic materials, such as metal-organic frameworks. In environmental science, BMF has been studied for its potential use as a sensor for the detection of heavy metals in water.
特性
IUPAC Name |
(3E)-3-[(5-bromofuran-2-yl)methylidene]-5-(4-chlorophenyl)furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrClO3/c16-14-6-5-12(19-14)7-10-8-13(20-15(10)18)9-1-3-11(17)4-2-9/h1-8H/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEHQOMUPNFVBB-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC3=CC=C(O3)Br)C(=O)O2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C/C(=C\C3=CC=C(O3)Br)/C(=O)O2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[(5-bromo-2-furyl)methylene]-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4684040.png)
![3-methyl-N-{5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4684053.png)
![4-bromo-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4684059.png)
![N-{[(2-{[(3,5-dimethylphenyl)amino]carbonyl}phenyl)amino]carbonothioyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4684062.png)
![2-{[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one](/img/structure/B4684083.png)
![2-amino-4-(4-isopropylphenyl)-6-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3,5-pyridinedicarbonitrile](/img/structure/B4684101.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B4684105.png)
![2-[2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)propanoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B4684113.png)
![ethyl 6-({[1-cyclopropyl-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}methyl)-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4684116.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(methylthio)ethyl]glycinamide](/img/structure/B4684124.png)
![{[5-(4-fluorophenyl)-2-furyl]methyl}(4-methoxybenzyl)amine hydrochloride](/img/structure/B4684126.png)
![ethyl [(6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B4684129.png)